4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione
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Overview
Description
4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione is a complex organic compound that belongs to the class of heterocyclic compounds This compound is characterized by its unique structure, which includes a tetrahydropyrrolo[3,4-c]pyrrole core with isobutyl and methyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione typically involves multi-step organic reactions. One common method includes the condensation of carboxylic acids with amines, followed by cyclization to form the pyrrole ring. The reaction conditions often require the use of acid catalysts and controlled temperatures to ensure the proper formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of advanced techniques such as microwave-assisted synthesis and high-throughput screening can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts such as palladium on carbon for hydrogenation reactions. The reaction conditions vary depending on the desired transformation, often involving specific temperatures, solvents, and pH levels.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted derivatives of the original compound.
Scientific Research Applications
4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound can be used in the study of biological processes and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to 4-isobutyl-2-methyltetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione include:
- Pyrrole derivatives
- Tetrahydropyrrole compounds
- Isobutyl-substituted heterocycles
Uniqueness
What sets this compound apart from similar compounds is its unique combination of substituents and the specific arrangement of its heterocyclic core. This unique structure imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C11H18N2O2 |
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Molecular Weight |
210.27 g/mol |
IUPAC Name |
5-methyl-3-(2-methylpropyl)-2,3,3a,6a-tetrahydro-1H-pyrrolo[3,4-c]pyrrole-4,6-dione |
InChI |
InChI=1S/C11H18N2O2/c1-6(2)4-8-9-7(5-12-8)10(14)13(3)11(9)15/h6-9,12H,4-5H2,1-3H3 |
InChI Key |
VJNSOCFFOJLHHW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CC1C2C(CN1)C(=O)N(C2=O)C |
Origin of Product |
United States |
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